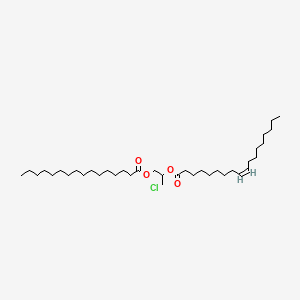

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is a complex organic compound with a molecular formula of C37H69ClO4. This compound is known for its unique structure, which includes a chlorinated glycerol backbone esterified with hexadecanoic acid and octadec-9-enoic acid. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate typically involves the esterification of glycerol derivatives with hexadecanoic acid and octadec-9-enoic acid. The process begins with the chlorination of glycerol to form 1-chloropropan-2-ol. This intermediate is then esterified with hexadecanoic acid and octadec-9-enoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Hexadecanoic acid and octadec-9-enoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is used as a precursor in the synthesis of complex lipids and surfactants. Its unique structure makes it valuable in studying esterification and substitution reactions.

Biology

The compound is used in biological research to study lipid metabolism and membrane dynamics. Its incorporation into lipid bilayers helps in understanding the behavior of cell membranes.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs.

Industry

Industrially, this compound is used in the production of surfactants and emulsifiers. Its properties are exploited in the formulation of cosmetics and personal care products.

Mécanisme D'action

The mechanism of action of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane transport.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-chloro-3-hexadecanoyloxypropan-2-yl octadecanoate

- 1-chloro-3-hexadecanoyloxypropan-2-yl hexadecanoate

- 1-chloro-3-octadecanoyloxypropan-2-yl octadec-9-enoate

Uniqueness

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is unique due to the presence of both hexadecanoic acid and octadec-9-enoic acid esters. This dual esterification provides distinct physicochemical properties, making it valuable in various research and industrial applications.

Activité Biologique

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate, also known by its CAS number 364367-80-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in various fields.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H40ClO3 |

| Molecular Weight | 366.00 g/mol |

| LogP | 5.94790 |

| PSA (Polar Surface Area) | 46.53 Ų |

These properties suggest that the compound is lipophilic, which may influence its biological activity and bioavailability.

The biological activity of this compound can be attributed to its interaction with cellular membranes and potential modulation of lipid metabolism. The presence of the chloro group and the long-chain fatty acid moiety may enhance its ability to integrate into lipid bilayers, affecting membrane fluidity and function.

Anti-inflammatory Effects

Research has shown that compounds with long-chain fatty acid components can exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. A case study involving similar esters reported a reduction in inflammatory markers in vitro, suggesting that this compound may possess similar properties .

Case Study 1: Lipid-Based Drug Delivery

A study investigated the use of lipid-based formulations containing octadecenoate derivatives for targeted drug delivery. The findings indicated enhanced cellular uptake and sustained release profiles, making these compounds promising candidates for pharmaceutical applications . This highlights the potential utility of this compound in developing effective drug delivery systems.

Case Study 2: Skin Care Applications

Another case study explored the incorporation of similar compounds into skincare formulations. The results showed improved skin hydration and barrier function, attributed to the lipid nature of the compounds. This suggests that this compound could be beneficial in cosmetic applications due to its emollient properties .

Propriétés

IUPAC Name |

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFPMKBIHWSDIR-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.